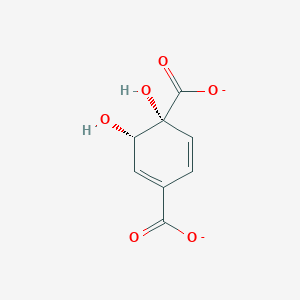
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate is conjugate base of (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid. It is a conjugate base of a (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid.
Applications De Recherche Scientifique
Betalains: Chemistry and Biochemistry
Betalains, vacuolar pigments in plants, involve a nitrogenous core structure, betalamic acid. Betalamic acid condenses with various compounds to form betacyanins and betaxanthins. Betalains serve as chemosystematic markers in plants and contribute to human health when consumed. Their synthesis involves tyrosine hydroxylation and DOPA cleavage, facilitated by tyrosinase and DOPA dioxygenase. Various factors can modulate betalain synthesis, offering potential for commercial pigment production (Khan & Giridhar, 2015).
[4 + 3] Cycloaddition Reactions
Cycloaddition reactions are pivotal in organic chemistry for creating cyclic structures, including seven-membered rings. These rings are important in natural products, and [4 + 3] cycloaddition offers a viable route for their synthesis. The process involves dienes and oxyallyl cations, providing access to functionalized seven-membered carbocycles. Recent efforts have focused on generating the reactive components and exploiting these reactions for synthetic utility (Rigby & Pigge, 1998).
Polyhydroxyalkanoates: Biosynthesis and Applications
Polyhydroxyalkanoates (PHAs) are biodegradable microbial polymers synthesized by bacteria from hydroxyalkanoic acids. These compounds serve as storage materials within bacterial cells and can be converted back to soluble components. PHAs have diverse applications due to their biodegradability, biocompatibility, and renewable nature. The high cost of PHAs compared to petroleum plastics is a major challenge for commercialization (Amara, 2010).
Propriétés
Formule moléculaire |
C8H6O6-2 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C8H8O6/c9-5-3-4(6(10)11)1-2-8(5,14)7(12)13/h1-3,5,9,14H,(H,10,11)(H,12,13)/p-2/t5-,8+/m0/s1 |
Clé InChI |
UKFMEOHAOCKDOL-YLWLKBPMSA-L |
SMILES isomérique |
C1=C[C@@]([C@H](C=C1C(=O)[O-])O)(C(=O)[O-])O |
SMILES canonique |
C1=CC(C(C=C1C(=O)[O-])O)(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



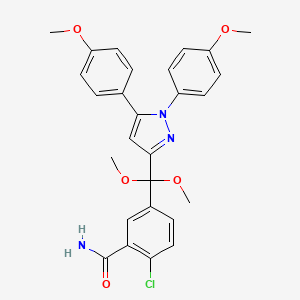

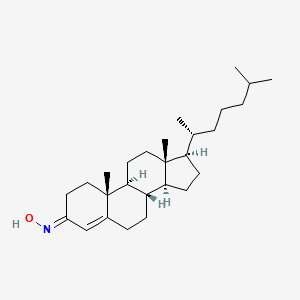
![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)
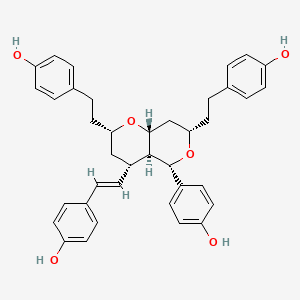
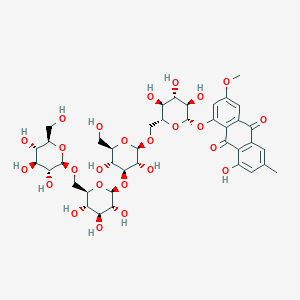
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
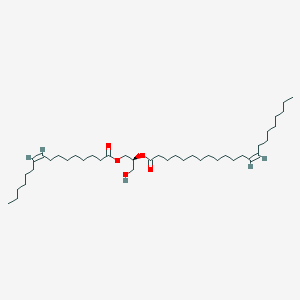
![TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1240960.png)
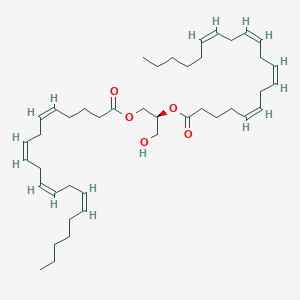
![8-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1240963.png)


